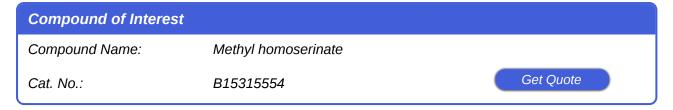


A Technical Guide to (S)-Methyl Homoserinate: Structure, Synthesis, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (S)-methyl homoserinate, also known as methyl (2S)-2-amino-4-hydroxybutanoate. It serves as a comprehensive resource covering the compound's structural and physicochemical properties, a detailed experimental protocol for its synthesis, and expected analytical characterizations. This guide is intended for professionals in chemical research and drug development who may use this compound as a chiral building block or synthetic intermediate.

Chemical Identity and Structural Formula

(S)-**Methyl homoserinate** is the methyl ester of the non-proteinogenic amino acid L-homoserine. The presence of a chiral center at the C2 position, along with primary amine and primary alcohol functional groups, makes it a versatile synthon in organic chemistry, particularly in the synthesis of peptide analogs and other complex molecules.

The structural formula is presented below:

Structural formula of L-Homoserine, the precursor to (S)-methyl homoserinate. The image shows the carboxylic acid, which is esterified to a methyl group in the target compound.

Figure 1. Structure of L-Homoserine, the parent amino acid. In (S)-methyl homoserinate, the carboxylic acid group (-COOH) is replaced by a methyl ester group (-COOCH₃).

Chemical Identifiers



A summary of key identifiers for (S)-**methyl homoserinate** and its common hydrochloride salt is provided in the table below.

Identifier	Value	Source
IUPAC Name	methyl (2S)-2-amino-4- hydroxybutanoate	-
Molecular Formula	C5H11NO3	[1]
Molecular Weight	133.15 g/mol (Free Amine) 169.61 g/mol (HCl Salt)	[1]
CAS Number	210772-73-9 (Free Amine) 943654-96-4 (HCl Salt)	[2]
Canonical SMILES	COC(=O)C(CCN)O	[3]
InChI (HCI Salt)	InChI=1S/C5H11NO3.CIH/c1- 9-5(8)4(6)2-3-7;/h4,7H,2- 3,6H2,1H3;1H/t4-;/m0./s1	[1]
InChIKey (HCl Salt)	NDBQJIBNNUJNHA- DFWYDOINSA-N	

Physicochemical Properties

While extensive experimental data for the pure, free amine form of (S)-**methyl homoserinate** is not widely published, the properties of its more stable hydrochloride salt can be inferred from available literature and data on analogous compounds.



Property	Expected Value <i>l</i> Observation	Notes
Appearance	White to off-white solid or powder.	Based on typical properties of amino acid ester salts.
Melting Point (°C)	Not reported.	For comparison, the related L- Serine methyl ester hydrochloride has a melting point of 163 °C (decomposes).
Boiling Point (°C)	Not applicable.	Expected to decompose upon heating before boiling.
Solubility	Soluble in water and methanol.	Typical for polar, low molecular weight amine salts.
Optical Rotation [α]	Not reported.	The precursor, L-homoserine hydrochloride, has a specific rotation [α] of -8.5° (c=2, H ₂ O) [4]. The methyl ester is expected to have a different but also levorotatory value.

Synthesis Experimental Protocol

(S)-**Methyl homoserinate** is most commonly prepared as its hydrochloride salt via the direct esterification of L-homoserine. The following protocol is adapted from a general and highly efficient method for the synthesis of amino acid methyl esters using trimethylchlorosilane (TMSCI) in methanol[5]. This method avoids the use of corrosive HCl gas and proceeds under mild conditions.

General Procedure: Esterification of L-Homoserine

Materials:

- L-Homoserine (1.0 eq)
- Methanol (MeOH), anhydrous



• Trimethylchlorosilane (TMSCI) (2.0 - 2.2 eq), freshly distilled

Procedure:

- To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine (1.0 eq).
- Add anhydrous methanol to the flask to form a suspension (approx. 10 mL of MeOH per gram of L-homoserine).
- Cool the suspension to 0 °C using an ice-water bath.
- Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension over 10-15 minutes. The reaction is exothermic, and the temperature should be maintained below 20 °C.
- After the addition of TMSCI is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
- Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
- The resulting crude product, L-homoserine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.

Analytical Characterization and Expected SpectralData

Full experimental spectra for (S)-**methyl homoserinate** are not readily available in public databases. However, based on its structure, a detailed prediction of its spectral characteristics can be made.

¹H NMR Spectroscopy (Proton NMR)



The expected proton NMR spectrum (in a solvent like D_2O or MeOD) will show distinct signals corresponding to the different protons in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
-OCH₃ (Ester)	3.7 - 3.8	Singlet (s)	Characteristic region for methyl esters.
-CH-NH ₂ (α-proton)	3.8 - 4.1	Triplet (t)	Coupled to the adjacent CH2 group.
-CH2-CH- (β-protons)	1.9 - 2.2	Multiplet (m)	Diastereotopic protons coupled to both the α -proton and the γ -protons.
-CH2-OH (γ-protons)	3.6 - 3.7	Triplet (t)	Coupled to the adjacent β-CH ₂ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ^{13}C NMR spectrum will show five distinct signals for each of the carbon atoms in the molecule.



Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
-OCH₃ (Ester)	52 - 54	Typical for a methyl ester carbon.
C=O (Ester Carbonyl)	170 - 175	Characteristic downfield shift for an ester carbonyl.
-CH-NH2 (α-carbon)	55 - 58	The carbon atom at the chiral center.
-CH ₂ -CH- (β-carbon)	33 - 36	Aliphatic methylene carbon.
-CH2-OH (γ-carbon)	58 - 61	Aliphatic methylene carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the primary amine, primary alcohol, and ester functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
O-H Stretch (Alcohol)	3200 - 3500 (broad)	Stretching vibration of the hydroxyl group.
N-H Stretch (Amine)	3200 - 3400 (medium)	Stretching vibrations of the primary amine.
C-H Stretch (Aliphatic)	2850 - 3000	Stretching of sp ³ C-H bonds.
C=O Stretch (Ester)	1735 - 1750 (strong)	Strong, sharp absorption characteristic of the ester carbonyl.
C-O Stretch (Ester/Alcohol)	1050 - 1250	Stretching vibrations of the C-O single bonds.



Mass Spectrometry (MS)

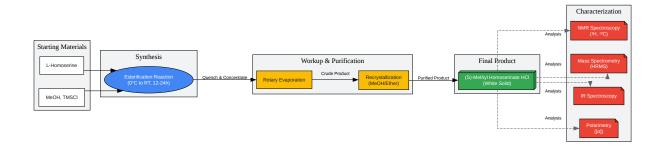
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

Ion	Expected m/z	Notes
[M+H]+	134.08	Calculated for C ₅ H ₁₂ NO ₃ +. High-resolution mass spectrometry should confirm the elemental composition.
Fragmentation	Various	Common fragmentation pathways would include the loss of the methoxy group (-OCH ₃), the carbomethoxy group (-COOCH ₃), and water (-H ₂ O).

Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis and subsequent characterization of (S)-**methyl homoserinate** hydrochloride, ensuring purity and structural confirmation.





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Diagram 1. Synthetic and analytical workflow for (S)-methyl homoserinate HCl.

Applications and Relevance

- (S)-**Methyl homoserinate** is primarily used as a chiral building block in organic synthesis. Its bifunctional nature (amine and alcohol) allows for differential protection and subsequent elaboration into more complex structures. It is a key intermediate in the synthesis of:
- Modified Peptides: Incorporation into peptide chains to introduce non-natural side chains.
- Lactone Derivatives: The side chain can be cyclized to form homoserine lactone derivatives,
 which are important in quorum sensing research.
- Pharmaceutical Intermediates: Serves as a precursor for various chiral molecules in drug discovery pipelines.

This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize (S)-methyl homoserinate in their work.



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